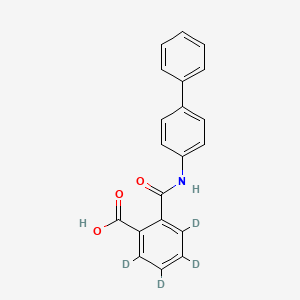
Kartogenin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kartogenin-d4 is a deuterated derivative of Kartogenin, a small molecule known for its ability to induce chondrogenic differentiation of mesenchymal stem cells. This compound has garnered significant attention in the field of regenerative medicine, particularly for its potential in cartilage repair and regeneration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kartogenin-d4 involves the incorporation of deuterium atoms into the Kartogenin molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common approach is the use of deuterated solvents in the hydrogenation step, which replaces hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Kartogenin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds. These derivatives can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Kartogenin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactions and stability.
Biology: Investigated for its role in promoting chondrogenic differentiation and cartilage regeneration.
Medicine: Explored as a potential therapeutic agent for treating osteoarthritis and other cartilage-related disorders.
Industry: Utilized in the development of advanced biomaterials for tissue engineering and regenerative medicine
Wirkmechanismus
Kartogenin-d4 exerts its effects by modulating the CBFβ-RUNX1 transcriptional program, which is crucial for chondrogenic differentiation. The compound binds to the filamin A protein, leading to the activation of the CBFβ-RUNX1 pathway. This activation promotes the differentiation of mesenchymal stem cells into chondrocytes, thereby enhancing cartilage formation and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kartogenin: The non-deuterated form of Kartogenin-d4, known for its chondrogenic properties.
Curcumin: Another compound investigated for its potential in cartilage regeneration.
TGF-β3: A growth factor commonly used in cartilage tissue engineering
Uniqueness of this compound
This compound is unique due to its deuterium incorporation, which can enhance the stability and bioavailability of the compound. This makes it a promising candidate for long-term therapeutic applications compared to its non-deuterated counterpart .
Eigenschaften
Molekularformel |
C20H15NO3 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-[(4-phenylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)/i4D,5D,8D,9D |
InChI-Schlüssel |
SLUINPGXGFUMLL-DOGSKSIHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


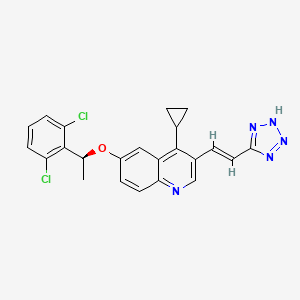
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
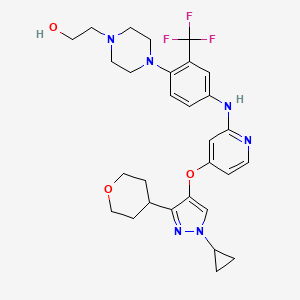
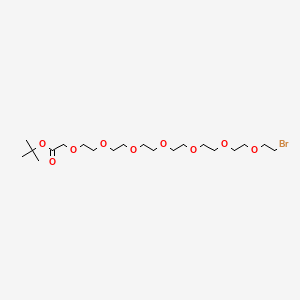
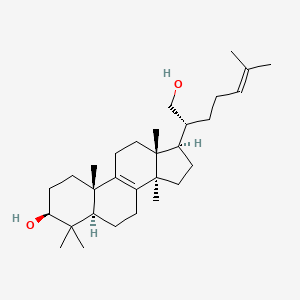
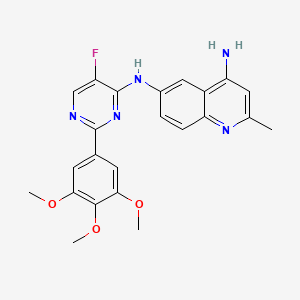
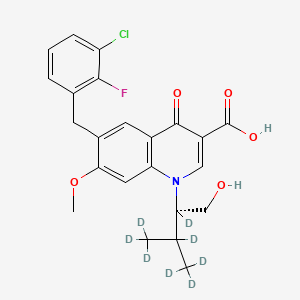
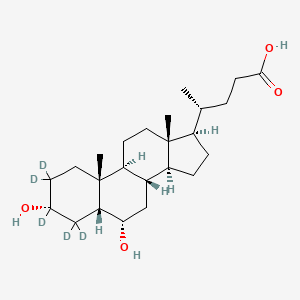
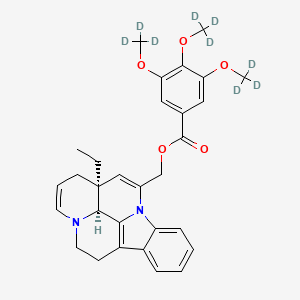
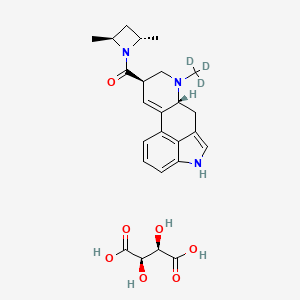
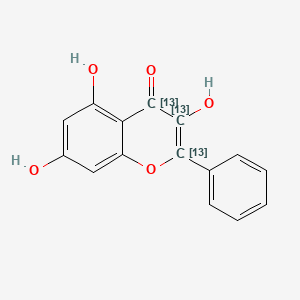
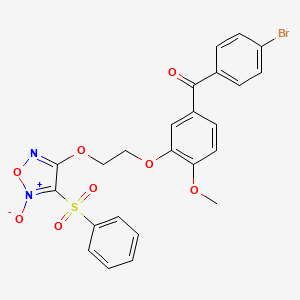
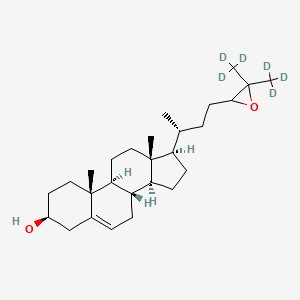
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
